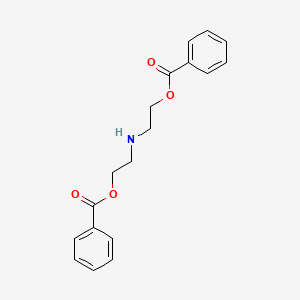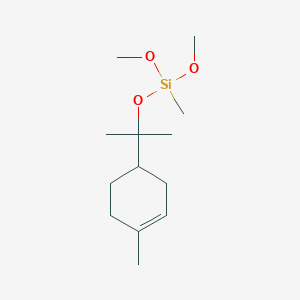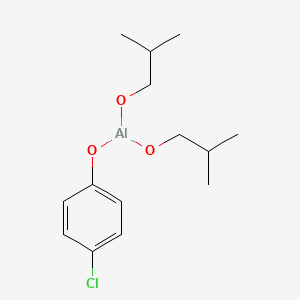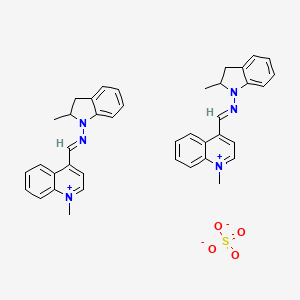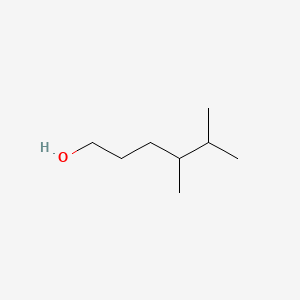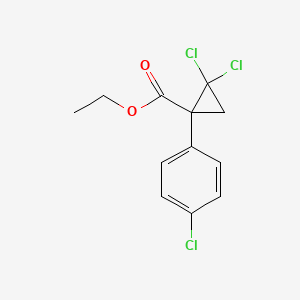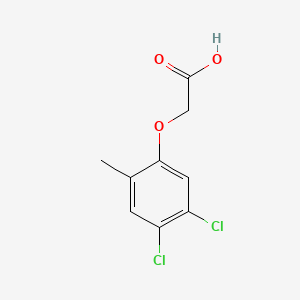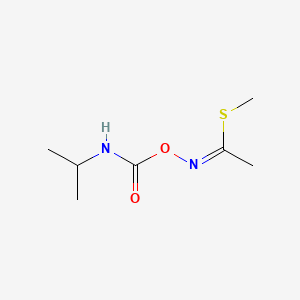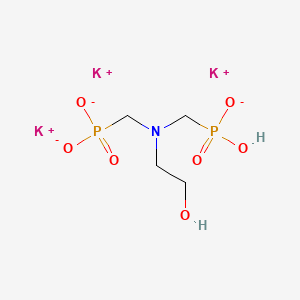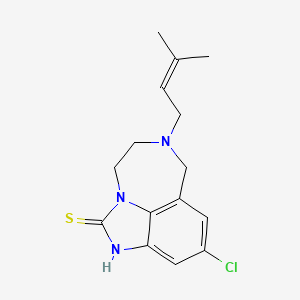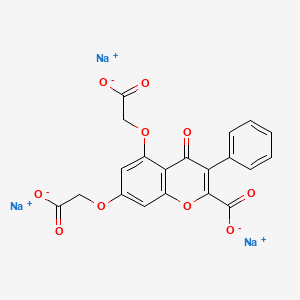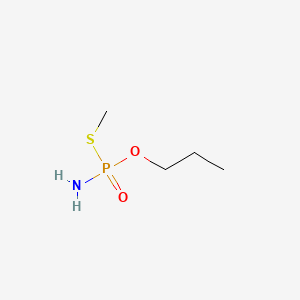
Methyl propyl phosphoramidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl propyl phosphoramidothioate is an organophosphorus compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a phosphoramidothioate group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl propyl phosphoramidothioate typically involves the reaction of phosphorus trichloride (PCl3) with sulfur to form phosphorus trichloride sulfide (PSCl3). This intermediate is then reacted with methanol to produce O-methyl phosphorodichloridothioate. The final step involves the reaction of O-methyl phosphorodichloridothioate with propylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves maintaining the intermediates in solution, typically in dichloromethane (CH2Cl2), to ensure high yield and purity. The use of catalytic agents and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl propyl phosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphoramidothioate derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphoramidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonium hydroxide (NH4OH) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioate derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl propyl phosphoramidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl propyl phosphoramidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms. This inhibition is often achieved through the formation of covalent bonds with the active sites of enzymes, rendering them inactive .
Comparison with Similar Compounds
Similar Compounds
Acephate: Another organophosphorus compound used as an insecticide.
Methamidophos: A toxic intermediate of acephate with similar chemical properties.
O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate: A structurally related compound with similar applications.
Uniqueness
Methyl propyl phosphoramidothioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its effectiveness in pest control make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
10265-94-8 |
|---|---|
Molecular Formula |
C4H12NO2PS |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1-[amino(methylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-4-7-8(5,6)9-2/h3-4H2,1-2H3,(H2,5,6) |
InChI Key |
IUBUWBSOTBKGRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




